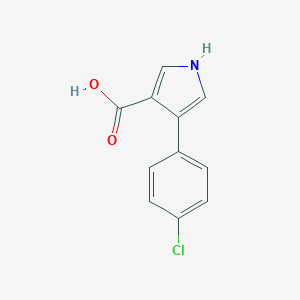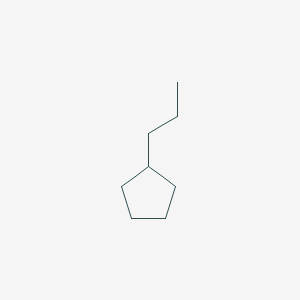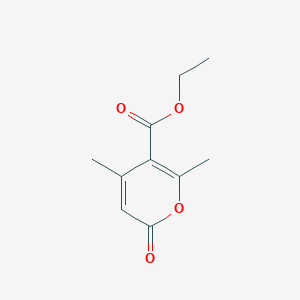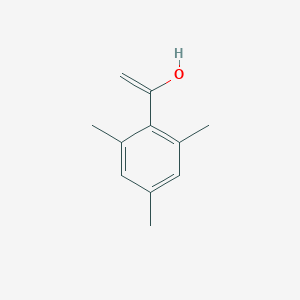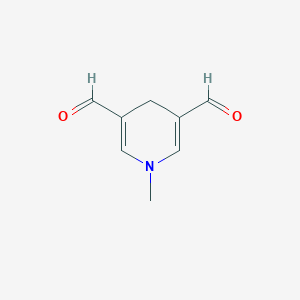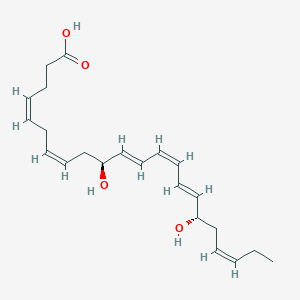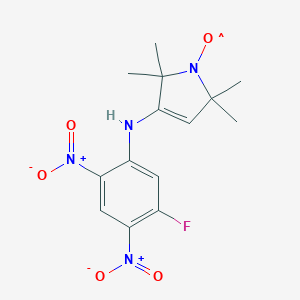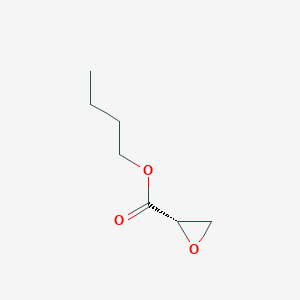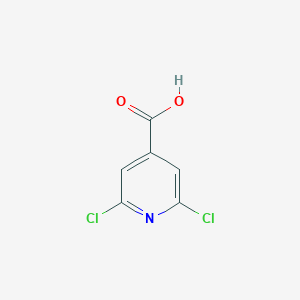
2,6-Dichloroisonicotinic acid
概要
説明
2,6-Dichloroisonicotinic acid (Dichloropyridinecarboxylicacid) is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an aromatic carboxylic acid and a member of pyridines . It is a member of the class of pyridines that is isonicotinic acid which is substituted by chlorine at positions 2 and 6 .
Synthesis Analysis
Two novel 2,6-dichloroisonicotinic acid (INA) derivatives [trifluoroethyl 2,6-dichloroisonicotinic acid (TFINA) and 2- (2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ)] were chemically synthesized and evaluated by bioassay as potential elicitors for inducing the biosynthesis of plant secondary metabolites .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloroisonicotinic acid is C6H3Cl2NO2. The average mass is 191.999 Da and the monoisotopic mass is 190.954086 Da .
Chemical Reactions Analysis
2,6-Dichloroisonicotinic acid is a derivative of isonicotinic acid. Treatment of oat cultivars using 2,6-dichloroisonicotinic acid results in an increased accumulation of avenathramide. 2,6-Dichloroisonicotinic acid is a well-known inducer of plant resistance and induces the transcription of ZmNAC100 transcription factor .
Physical And Chemical Properties Analysis
2,6-Dichloroisonicotinic acid is an off-white to beige or light brownish powder . The density is 1.6±0.1 g/cm3. The boiling point is 437.8±40.0 °C at 760 mmHg. The vapour pressure is 0.0±1.1 mmHg at 25°C. The enthalpy of vaporization is 73.2±3.0 kJ/mol. The flash point is 218.6±27.3 °C .
科学的研究の応用
Plant Disease Management
INA is a synthetic compound known to activate systemic acquired resistance (SAR) in plants. It has been used as an abiotic resistance inducer against bacterial spot disease of tomato caused by Xanthomonas perforans . This application is crucial for sustainable agriculture, as it reduces the need for chemical pesticides and enhances crop resilience.
Enhancement of Plant Immune Responses
Research has shown that INA can bolster the natural defenses of plants. For instance, INA and its derivatives have demonstrated high efficacy in inducing resistance in tobacco plants against the tobacco mosaic virus (TMV), with some derivatives showing up to 93–97% of natural resistance induction at tested doses . This indicates INA’s potential as a key player in plant immunity.
Agricultural Yield Improvement
Field trials have indicated that applying INA to bean seedlings can protect plants against rust disease caused by Uromyces appendiculatus . By protecting crops from such diseases, INA can significantly contribute to improved agricultural yields and food security.
Development of New Agrochemicals
INA serves as a model compound for the development of new agrochemicals. Its structure and function have inspired the synthesis of various ester derivatives, aiming to create more effective and ecological methods of protecting plants against diseases .
Research on SAR Phenomena
INA’s ability to induce SAR in plants makes it an important tool for scientific research. It helps in understanding the natural defense mechanisms of plants and the broad spectrum action against pathogens . This research can lead to the discovery of novel elicitors and the development of advanced plant protection strategies.
Exploration of Elicitor Molecules
As an elicitor, INA is part of a group of compounds that can artificially initiate SAR in plants. This has opened up avenues for exploring natural and synthetic elicitors, their mechanisms, and their potential applications in enhancing plant immunity against a wide range of pathogens .
作用機序
Target of Action
2,6-Dichloroisonicotinic acid (INA) is a synthetic analogue of salicylic acid (SA), which plays a crucial role in the defense responses of plants . The primary targets of INA are key enzymes involved in the scavenging of reactive oxygen species (ROS), such as ascorbate peroxidase (APX) and catalase .
Mode of Action
INA acts as an effective inhibitor of APX . By inhibiting APX and catalase, INA elevates the levels of hydrogen peroxide (H2O2), a type of ROS . This increase in H2O2 levels is believed to activate defense-related genes, leading to enhanced disease resistance .
Biochemical Pathways
The inhibition of APX and catalase by INA leads to an accumulation of H2O2, which acts as a signaling molecule in the systemic acquired resistance (SAR) pathway . This pathway is a broad-spectrum, long-lasting immune response that is activated in plants following pathogen attack . The elevated H2O2 levels trigger the expression of pathogenesis-related (PR) proteins, which are involved in plant defense responses .
Pharmacokinetics
It is known that ina can be applied to plants through seed imbibition, soil drenching, and foliar spray . The compound is soluble in methanol and has a melting point of 209-212 °C .
Result of Action
The action of INA results in an increased accumulation of PR proteins and avenathramide, a phenolic compound with antioxidant properties . This leads to enhanced resistance in plants against various pathogens . For example, INA has been shown to induce resistance in tobacco plants against the tobacco mosaic virus .
Action Environment
The efficacy and stability of INA can be influenced by environmental factors. For instance, INA has been used as an abiotic resistance inducer against bacterial spot disease of tomato caused by Xanthomonas perforans . Furthermore, INA is known to induce the transcription of ZmNAC100, a transcription factor that plays a role in the response of plants to environmental stresses .
Safety and Hazards
When handling 2,6-Dichloroisonicotinic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
Recently, the biggest challenge in agriculture is the search for new, effective, and ecological methods of protecting plants against diseases. One of the fastest-growing and prospective strategies is a method based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
特性
IUPAC Name |
2,6-dichloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSYNRCXIZHKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202286 | |
| Record name | 2,6-Dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroisonicotinic acid | |
CAS RN |
5398-44-7 | |
| Record name | 2,6-Dichloroisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroisonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5398-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-Dichloroisonicotinic acid activate plant defense responses?
A1: 2,6-Dichloroisonicotinic acid (INA) activates plant defense responses by mimicking the effects of salicylic acid (SA), a key signaling molecule in plant immunity. [, , ] INA is thought to act downstream of SA accumulation, triggering a cascade of events that lead to the expression of defense-related genes and enhanced resistance against a broad spectrum of pathogens. [, , ]
Q2: Does 2,6-Dichloroisonicotinic acid induce the accumulation of salicylic acid in plants?
A2: Unlike some other plant defense activators, 2,6-Dichloroisonicotinic acid (INA) does not appear to directly stimulate the accumulation of salicylic acid (SA) or its glucoside in treated plants like tobacco. [] This suggests that INA may interact with a different point in the defense signaling pathway than compounds that directly increase SA levels.
Q3: What is the role of reactive oxygen species in 2,6-Dichloroisonicotinic acid's mode of action?
A3: Research indicates that reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), play a crucial role in the defense response elicited by 2,6-Dichloroisonicotinic acid (INA). [, , ] Both INA and SA have been found to inhibit catalase and ascorbate peroxidase, two enzymes responsible for scavenging H2O2. [, ] This inhibition leads to a temporary increase in cellular H2O2 levels, which can act as a signal for activating defense-related genes, such as those encoding pathogenesis-related (PR) proteins. [, , ]
Q4: How does 2,6-Dichloroisonicotinic acid affect enzymes involved in plant cell wall reinforcement?
A4: 2,6-Dichloroisonicotinic acid (INA) has been shown to indirectly activate enzymes involved in cell wall reinforcement, such as those involved in lignin biosynthesis, but does not directly inhibit them. [, , ] This suggests that INA might enhance the plant's ability to fortify its cell walls against pathogen invasion as part of its defense mechanism.
Q5: Does 2,6-Dichloroisonicotinic acid influence the jasmonic acid pathway in plants?
A5: While 2,6-Dichloroisonicotinic acid (INA) primarily acts through the salicylic acid pathway, studies in rice suggest it can also interact with the jasmonic acid (JA) pathway. [] High doses of INA were found to increase JA levels and enhance the expression of some JA-responsive genes. []
Q6: What is the molecular formula and weight of 2,6-Dichloroisonicotinic acid?
A6: The molecular formula of 2,6-Dichloroisonicotinic acid (INA) is C6H3Cl2NO2, and its molecular weight is 192.00 g/mol.
Q7: How do structural modifications to the 2,6-Dichloroisonicotinic acid molecule affect its biological activity?
A7: Studies exploring structural analogs of 2,6-Dichloroisonicotinic acid (INA), salicylic acid (SA), and their derivatives, have demonstrated a correlation between their ability to bind and inhibit catalase and their potency in inducing PR-1 gene expression and enhancing disease resistance. [] Common structural features essential for biological activity appear to be crucial for binding to the target site. [, , ]
Q8: What types of pathogens has 2,6-Dichloroisonicotinic acid been shown to be effective against?
A8: Research has demonstrated the efficacy of 2,6-Dichloroisonicotinic acid (INA) against a broad spectrum of plant pathogens, including but not limited to:
Q9: What are some potential agricultural applications of 2,6-Dichloroisonicotinic acid?
A9: 2,6-Dichloroisonicotinic acid (INA) has shown promise as a potential plant protection compound in agriculture. [, , , ] Its ability to induce systemic acquired resistance (SAR) in a variety of crops suggests applications in controlling various fungal, bacterial, and oomycete diseases. [, , , , , , , , , ]
Q10: Are there any known cases of pathogen resistance developing to 2,6-Dichloroisonicotinic acid?
A10: While 2,6-Dichloroisonicotinic acid (INA) effectively induces disease resistance, the provided research does not explicitly discuss the development of pathogen resistance to INA. Further investigation is necessary to assess the long-term effectiveness of INA and the potential for resistance emergence.
Q11: What are some key areas of ongoing research related to 2,6-Dichloroisonicotinic acid?
A11: Current research focuses on several key aspects of 2,6-Dichloroisonicotinic acid (INA), including:
- Mechanism of Action: Further elucidating the molecular mechanisms by which INA activates plant defense responses, including the specific targets it interacts with and downstream signaling cascades. [, , , , , , , , , , , ]
- Structure-Activity Relationships: Exploring structural analogs of INA to identify compounds with enhanced potency, broader spectrum of activity, or improved environmental profiles. [, , , , ]
- Synergistic Effects: Investigating the potential for combining INA with other plant defense activators or conventional control methods to achieve more robust and durable disease control. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






